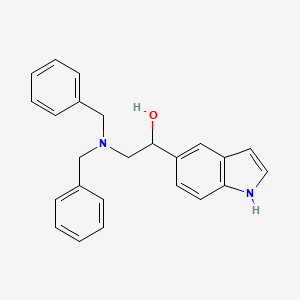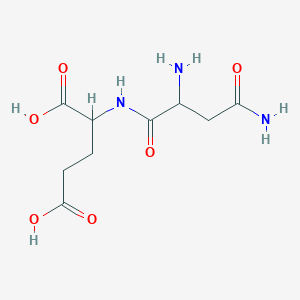
Fmoc-Val-Gly(DMB)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-Gly(DMB)-OH: is a compound used in peptide synthesis. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a valine-glycine dipeptide, with a dimethoxybenzyl (DMB) group attached to the glycine residue. This compound is primarily used in solid-phase peptide synthesis to protect the amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Gly(DMB)-OH typically involves the following steps:
Fmoc Protection: The amino group of valine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The Fmoc-protected valine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
DMB Protection: The glycine residue is protected with a dimethoxybenzyl group using dimethoxybenzyl chloride (DMB-Cl) in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using secondary amines like piperidine, while the DMB group can be removed using acidic conditions.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
DMB Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Major Products Formed:
Fmoc Deprotection: Val-Gly(DMB)-OH
DMB Deprotection: Val-Gly-OH
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Val-Gly(DMB)-OH is widely used in the synthesis of peptides, which are important in various fields of research and industry.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides for studying protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for use in diagnostics and therapeutics.
Mechanism of Action
Mechanism: The primary function of Fmoc-Val-Gly(DMB)-OH is to protect the amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the DMB group protects the glycine residue.
Molecular Targets and Pathways: The compound itself does not have a specific biological target or pathway, as its primary role is in the chemical synthesis of peptides.
Comparison with Similar Compounds
Fmoc-Val-Gly-OH: Similar to Fmoc-Val-Gly(DMB)-OH but without the DMB protection on the glycine residue.
Boc-Val-Gly(DMB)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for amino protection.
Uniqueness: this compound is unique in its dual protection strategy, which allows for selective deprotection and sequential peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required.
Properties
Molecular Formula |
C30H32N2O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-(N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,4-dimethoxyanilino)acetic acid |
InChI |
InChI=1S/C30H32N2O7/c1-18(2)28(29(35)32(16-27(33)34)25-14-13-19(37-3)15-26(25)38-4)31-30(36)39-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-15,18,24,28H,16-17H2,1-4H3,(H,31,36)(H,33,34)/t28-/m0/s1 |
InChI Key |
KIBKURPQZJBZSU-NDEPHWFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


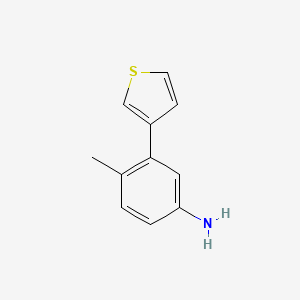
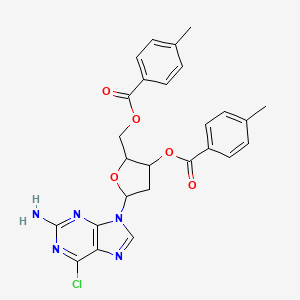

![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)
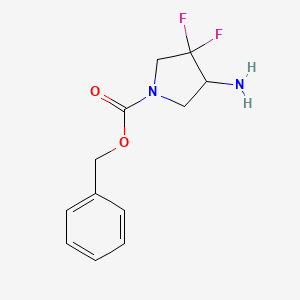
![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)


